Configurational Effect in N-Alkylation: Cis vs. Trans Diastereomers
The N-alkylation of DL-trans- and DL-cis-2-aminocyclohexanols with lower alkylating agents in the presence of potassium carbonate shows distinct configurational effects [1]. The trans form yields N-dialkyl derivatives, while the cis form yields only N-monoalkyl derivatives [1]. This difference is attributed to intramolecular hydrogen bonding in the cis isomer, which hinders the approach of a second alkylating agent [1].
| Evidence Dimension | Reaction Outcome in N-Alkylation |
|---|---|
| Target Compound Data | N-Monoalkyl derivatives only |
| Comparator Or Baseline | DL-trans-2-aminocyclohexanol: N-Dialkyl derivatives |
| Quantified Difference | Qualitative difference in product distribution (monoalkyl vs. dialkyl) |
| Conditions | Reaction with lower alkylating agents in the presence of K2CO3 |
Why This Matters
This configurational effect dictates the synthetic utility of the cis-isomer for selective monoalkylation, a key step in preparing chiral ligands and intermediates.
- [1] Nakayama, T. et al. Configurational Effect in N-Alkylation of Diastereomeric 2-Aminocyclohexanol. J. Chem. Soc. Jpn., 2008, 81(3), 345-350. View Source
